6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine
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Overview
Description
6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine is a complex organic compound that features both imidazole and purine moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine typically involves multiple steps, starting with the preparation of the imidazole and purine intermediates. One common method involves the alkylation of 2-amino-6-mercaptopurine with 1-ethyl-2-methyl-4-nitroimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the imidazole or purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Azathioprine: A purine analog used as an immunosuppressant.
Dacarbazine: An antineoplastic agent with a similar purine structure.
Uniqueness
6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine is unique due to its combined imidazole and purine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N8O2S |
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Molecular Weight |
320.33 g/mol |
IUPAC Name |
6-(3-ethyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C11H12N8O2S/c1-3-18-5(2)15-8(19(20)21)10(18)22-9-6-7(14-4-13-6)16-11(12)17-9/h4H,3H2,1-2H3,(H3,12,13,14,16,17) |
InChI Key |
ZEFQYYBXNUKUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-])C |
Origin of Product |
United States |
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